An In-Depth Technical Guide to 8-bromo-6-chloro-9H-purine: A Cornerstone Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 8-bromo-6-chloro-9H-purine: A Cornerstone Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 8-bromo-6-chloro-9H-purine. As a di-halogenated purine derivative, this compound serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. The differential reactivity of the chlorine atom at the C6 position and the bromine atom at the C8 position is the cornerstone of its synthetic utility, enabling controlled, stepwise modifications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile intermediate.
Introduction: The Significance of the Purine Scaffold
The purine scaffold, a fusion of pyrimidine and imidazole rings, is a privileged structure in medicinal chemistry and organic synthesis due to its profound biological importance and versatile chemical nature.[1] Purines are fundamental to life itself, forming the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) in the form of adenine and guanine.[1] Beyond their role in genetics, purine derivatives are integral to cellular energy currency (ATP, GTP) and signaling pathways (cAMP).[1] The strategic modification of the purine core has led to the development of numerous therapeutic agents. The introduction of halogen atoms, such as in 8-bromo-6-chloro-9H-purine, significantly influences the compound's chemical reactivity and biological activity by altering its size, shape, and electronic distribution, making it a valuable intermediate for synthesizing novel drug candidates.[1]
Physicochemical Properties and Structural Elucidation
8-bromo-6-chloro-9H-purine is a synthetic purine derivative characterized by the presence of a bromine atom at the 8-position and a chlorine atom at the 6-position of the purine ring.[1]
Core Chemical Attributes
| Property | Value | Source |
| CAS Number | 914220-07-8 | [1][2][3] |
| Molecular Formula | C₅H₂BrClN₄ | [2][3] |
| Molecular Weight | 233.45 g/mol | [1] |
| Appearance | Off-white to light yellow solid | - |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | - |
Structural Confirmation: Spectroscopic Analysis
The structural integrity of 8-bromo-6-chloro-9H-purine is typically confirmed through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet in the downfield region (typically between δ 8.0 and 9.0 ppm) corresponds to the proton at the C2 position, which is deshielded by the adjacent nitrogen atoms.[1] Another broad signal would correspond to the N9-H proton of the purine ring.
-
¹³C NMR: The carbon spectrum will display signals corresponding to the five carbon atoms of the purine ring. The chemical shifts will be influenced by the electronegative halogen and nitrogen atoms.
The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds. Key characteristic absorption bands for the purine ring structure include C=N and C=C stretching vibrations, typically observed in the 1650-1450 cm⁻¹ region.[1] The N-H stretching vibration of the imidazole proton is expected to appear as a broad band in the 3200-2800 cm⁻¹ range.[1]
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The presence of both chlorine and bromine atoms results in a characteristic isotopic pattern for the molecular ion peak [M+H]⁺ at m/z 233/235/237, which is a key diagnostic feature.[1]
Synthesis of 8-bromo-6-chloro-9H-purine: A Step-by-Step Protocol
The primary synthetic route to 8-bromo-6-chloro-9H-purine involves the direct bromination of a suitable purine precursor, most commonly 6-chloropurine.[1] This method is favored for its operational simplicity and the commercial availability of the starting material.
Reaction Scheme
Caption: Synthesis of 8-bromo-6-chloro-9H-purine.
Detailed Experimental Protocol
Materials:
-
6-Chloropurine
-
Bromine
-
Deionized Water
-
Sodium thiosulfate solution (aqueous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, suspend 6-chloropurine (1.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.
-
Bromination: While stirring vigorously, add bromine (1.1 - 1.5 eq) dropwise to the suspension. The reaction is typically exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion of the reaction, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Isolation: The solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.
-
Drying: Dry the purified 8-bromo-6-chloro-9H-purine under vacuum to a constant weight.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of 8-bromo-6-chloro-9H-purine stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization of the purine core.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The chlorine atom at this position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of purine chemistry, enabling the introduction of a wide array of substituents.[1] Importantly, these reactions can often be performed selectively, leaving the C8-bromo group intact for subsequent modifications.
Caption: Nucleophilic substitution at the C6 position.
Transition-Metal-Catalyzed Cross-Coupling at the C8 Position
The C8 position, bearing the bromine atom, is more amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of 8-substituted purine derivatives. The development of direct C-H activation methodologies has further expanded the toolkit for modifying the C8 position.[4][5]
Caption: Cross-coupling reaction at the C8 position.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 8-bromo-6-chloro-9H-purine.
Hazard Identification
Based on available data for similar compounds, 8-bromo-6-chloro-9H-purine is expected to have the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Recommended Precautions
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
Handle in a well-ventilated place.[6] Wear suitable protective clothing, including gloves and safety glasses.[6] Avoid the formation of dust and aerosols.[6] Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
Conclusion
8-bromo-6-chloro-9H-purine stands as a testament to the power of strategic halogenation in creating versatile synthetic intermediates. Its well-defined and differential reactivity at the C6 and C8 positions provides a robust platform for the synthesis of complex purine derivatives with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, a practical synthetic protocol, and essential safety information to empower researchers in their pursuit of novel drug discovery and development.
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